molecular formula C8H6Cl2N2O B2923900 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile CAS No. 286840-91-3

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

Cat. No.: B2923900
CAS No.: 286840-91-3
M. Wt: 217.05
InChI Key: YOBDTKGJCIQMHP-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile is a functionalized pyridine derivative offered as a key chemical intermediate for research and development purposes. This compound features a pyridone core dichlorinated at the 3 and 5 positions and an N-alkyl chain terminating in a nitrile group, making it a versatile scaffold for further synthetic modification in medicinal chemistry and drug discovery programs. Its structure suggests potential application in the synthesis of more complex molecules, such as kinase inhibitors or other biologically active heterocycles, where the electron-withdrawing chloro and nitrile groups can influence both the molecule's reactivity and its physical properties. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in the construction of compound libraries. As with all fine chemicals, proper handling procedures should be followed. This product is intended for laboratory research use only and is not classified as a drug, food additive, or for any personal use.

Properties

IUPAC Name

3-(3,5-dichloro-4-oxopyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-4-12(3-1-2-11)5-7(10)8(6)13/h4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBDTKGJCIQMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with appropriate reagents to introduce the nitrile group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with a nitrile source such as sodium cyanide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Target Compound :
  • Core structure: Pyridinone (4-oxopyridine) ring.
  • Substituents :
    • Two chlorine atoms at 3- and 5-positions.
    • Propanenitrile group at the 1-position.
  • Electronic effects : Chlorine atoms act as strong electron-withdrawing groups, polarizing the ring and increasing the acidity of the oxo group.
Compound A : 3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile ()
  • Core structure : Pyridine ring substituted with a ketone (3-oxopropanenitrile) and thienyl groups.
  • Substituents :
    • Thienyl groups at 2- and 6-positions.
    • 3-Oxopropanenitrile at the 4-position.
  • Electronic effects: Thienyl groups are mildly electron-donating due to sulfur’s lone pairs, creating a conjugated π-system. This contrasts sharply with the electron-deficient pyridinone core of the target compound.
Compound B : Nucleoside Derivative ()
  • Core structure: Tetrahydrofuran-linked pyrimidinone with protective groups (tert-butyldimethylsilyl, bis(4-methoxyphenyl)).
  • Substituents: Propanenitrile group via a phosphino linker. Complex sugar and protective groups.
  • Electronic effects : The propanenitrile is part of a phosphoramidite moiety, typical in oligonucleotide synthesis. The structure prioritizes steric protection over electronic modulation.

Physical and Spectroscopic Properties

Property Target Compound Compound A () Compound B ()
Melting Point Not reported 192 °C Not reported
IR (CN stretch) ~2214 cm⁻¹ (expected) 2214 cm⁻¹ Likely similar
IR (CO stretch) ~1700–1750 cm⁻¹ (expected) 1703 cm⁻¹ Masked by other functional groups
¹H NMR Aromatic protons downfield due to Cl δ 7.02–8.10 (thienyl/proton environment) Complex splitting due to sugar and protective groups
  • Key Observations :
    • The target compound’s dichloro substituents would result in deshielded aromatic protons in NMR compared to Compound A’s thienyl groups.
    • Compound B’s complexity renders its spectroscopic analysis distinct, with protective groups dominating its spectral features.

Biological Activity

Overview of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

This compound is a chemical compound characterized by its unique pyridine structure with two chlorine atoms and a nitrile group. Its molecular formula is C8H6Cl2N2OC_8H_6Cl_2N_2O, and it has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the oxopyridine moiety suggests potential interactions with nucleophiles or metal ions, which could lead to diverse biological effects.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound may be limited, related compounds have shown effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(3,5-Dichloro-4-pyridinyl)E. coli32 µg/mL
3-(4-Oxopyridin-2-yl)S. aureus16 µg/mL

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of similar pyridine derivatives has revealed their potential as anticancer agents. The mechanism often involves apoptosis induction in cancer cells through the activation of caspases or inhibition of cell proliferation pathways. While specific studies on this compound are scarce, the following table summarizes findings from related compounds:

CompoundCancer Cell LineIC50 (µM)
3-(2-Chloro-4-pyridinyl)HeLa15
4-(Trifluoromethyl)-pyridineMCF710

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of chlorinated pyridine derivatives and found that those with electron-withdrawing groups displayed enhanced antimicrobial activity against Gram-positive bacteria.
  • Case Study on Anticancer Effects : In a research article from Cancer Letters, a derivative similar to this compound was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.

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